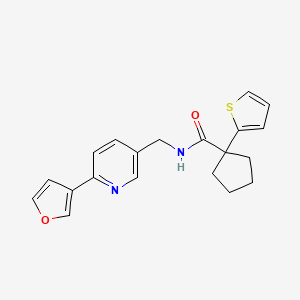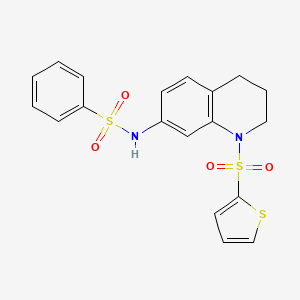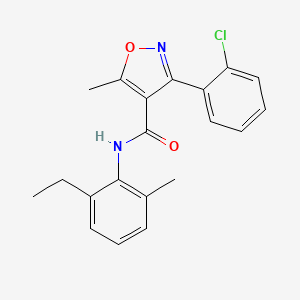
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and precise reaction conditions to achieve high yields and purity. In the case of the compound 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, although not directly synthesized in the provided papers, we can infer from similar compounds that a multi-step synthesis would be required. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved condensation of an isocyanato compound with an amine, followed by cyclization with hydrazine hydrate . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized from 4-chlorobenzenamine through a five-step process, which included the exploration of reaction conditions to optimize yield . These examples suggest that the synthesis of the compound would likely require careful selection of starting materials and reaction conditions to ensure successful bond formation and cyclization.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological targets. Crystallography can provide detailed insights into the arrangement of atoms within a molecule. For example, the crystal structure of the indazole compound mentioned was determined, which would provide valuable information about its three-dimensional conformation and potential interaction sites for biological activity . Although the molecular structure of 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not provided, similar analytical techniques could be used to elucidate its structure.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The compounds discussed in the papers have functional groups such as carboxamide, which are known to participate in various chemical reactions. For instance, carboxamides can engage in hydrogen bonding, nucleophilic substitution, and can act as ligands in coordination chemistry . The specific chemical reactions of 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its functional groups and the electronic effects of its substituents.
Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability are essential for the practical use of a compound. The papers provided do not directly discuss these properties for the compound . However, by examining similar compounds, one can predict that properties like solubility would be influenced by the presence of polar functional groups and overall molecular polarity . The stability of the compound could be affected by the presence of reactive groups or strained ring systems. Analytical techniques such as NMR and MS, as used in the synthesis of the triazole compound , would be instrumental in characterizing these properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial potential of compounds related to 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been explored in various studies. For instance, Desai et al. (2011) synthesized a series of compounds, including those with similar structural features, and evaluated their in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Their findings highlight the potential of these compounds as antimicrobial agents due to their significant activity against these microorganisms Desai, Dodiya, & Shihora, 2011.
Synthesis and Characterization of Related Compounds
Research by Desai, Shihora, and Moradia (2007) involved the synthesis and characterization of new quinazolines, which bear a resemblance to the compound . These synthesized compounds were also screened for their antibacterial and antifungal properties, demonstrating the wide-ranging utility of these chemical frameworks in developing potential antimicrobial agents Desai, Shihora, & Moradia, 2007.
Structural Analysis and Chemical Properties
Further research into the structural aspects and chemical behaviors of related compounds includes the study of hydrogen bonding in anticonvulsant enaminones by Kubicki, Bassyouni, and Codding (2000). This study provides valuable insights into the molecular structures and interactions that could influence the biological activity and stability of similar compounds, including 3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Kubicki, Bassyouni, & Codding, 2000.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-14-9-7-8-12(2)18(14)22-20(24)17-13(3)25-23-19(17)15-10-5-6-11-16(15)21/h5-11H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULSBEVIVSMXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)
![2,4-Dichloro-5-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2554199.png)
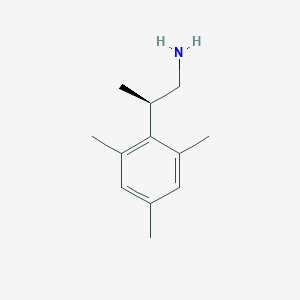
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)
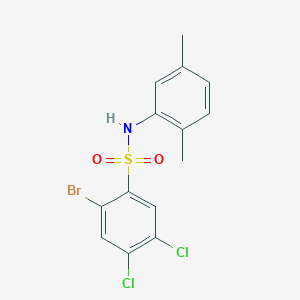
![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)
![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)
